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This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-
Fluoropyridin-2-YL)acetic acid, a fluorinated pyridine derivative of significant interest in
medicinal chemistry. This document delves into its structural characteristics, physicochemical
parameters, spectroscopic profile, and reactivity, offering valuable insights for its application in
drug discovery and development.

Introduction: The Significance of Fluorinated
Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal
chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The
pyridine scaffold, a common motif in pharmaceuticals, is frequently fluorinated to modulate its
electronic properties and basicity, thereby influencing its pharmacokinetic and
pharmacodynamic profile. 2-(3-Fluoropyridin-2-YL)acetic acid belongs to this important class
of compounds and serves as a valuable building block for the synthesis of more complex
bioactive molecules. Its unique arrangement of a carboxylic acid moiety and a fluorine atom on
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the pyridine ring presents distinct opportunities for molecular design and lead optimization in
drug discovery programs.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(3-Fluoropyridin-2-YL)acetic
acid is fundamental for its effective use in synthesis and drug design. The key properties are
summarized in the table below.

Property Value Source
Molecular Formula C7HeFNO:2 [4]
Molecular Weight 155.13 g/mol [4]
CAS Number 1000524-32-2 [4]
Appearance White to off-white 5]
powder/crystals
Boiling Point (Predicted) 259.0+25.0 °C [6]
Density (Predicted) 1.357 + 0.06 g/cm?3 [6]
pKa (Predicted) 3.65+0.10 [6]

Note: Experimental data for boiling point, density, and pKa are not readily available in the
surveyed literature. The provided values are based on computational predictions. The predicted
pKa suggests that 2-(3-Fluoropyridin-2-YL)acetic acid is a moderately acidic compound, a
characteristic that will influence its ionization state at physiological pH and its potential for
forming salt-bridge interactions with biological targets. The temperature can also affect the pKa
value, which is a crucial consideration for biological assays conducted at 37°C.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of
2-(3-Fluoropyridin-2-YL)acetic acid. While a complete set of experimentally derived spectra
for this specific molecule is not publicly available, the expected spectral features can be
inferred from the analysis of similar structures and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring and the methylene protons of the acetic acid side chain. The
chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects
of the fluorine atom and the carboxylic acid group. The methylene protons will likely appear
as a singlet.[8][9][10][11][12][13]

e 13C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of
the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-
bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a
downfield chemical shift (typically >170 ppm).[9][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present
in the molecule. Key expected vibrational frequencies include:

o Abroad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300
cm~1,[18][19][20]

e Astrong C=0 stretching band for the carbonyl group of the carboxylic acid, expected around
1700-1725 cm~1,[18][19][20]

o C-F stretching vibrations, which can appear in the fingerprint region.

e C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization
(El) mass spectrum is expected to show a molecular ion peak (M*) at m/z 155. Common
fragmentation patterns for carboxylic acids include the loss of H20 (M-18) and the loss of the
carboxyl group (M-45).[21][22]

Synthesis and Reactivity
Synthetic Approaches
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While a specific, detailed experimental protocol for the synthesis of 2-(3-Fluoropyridin-2-
YL)acetic acid is not widely published, general methods for the preparation of pyridylacetic
acid derivatives can be adapted. A plausible synthetic route could involve the following
conceptual steps:

e.g., Palladium-catalyzed
ccccccccc pling with

Final Product:
2-(3-Fluoropyridin-2-YL)acetic acid

Starting Material:
2-Chloro-3-fluoropyridine

Introduction of Acetic T B
Acid Moiety Precursor

Hydrolysis

Click to download full resolution via product page
Figure 1: Conceptual synthetic workflow for 2-(3-Fluoropyridin-2-YL)acetic acid.

This approach would likely involve a palladium-catalyzed cross-coupling reaction of a suitable
starting material like 2-chloro-3-fluoropyridine with a protected acetic acid equivalent, such as a
malonic ester, followed by hydrolysis and decarboxylation. Other strategies could involve the
functionalization of a pre-formed pyridylacetic acid scaffold.

Reactivity Profile

The reactivity of 2-(3-Fluoropyridin-2-YL)acetic acid is dictated by its functional groups: the
carboxylic acid and the fluoropyridine ring.

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification,
amidation, and reduction to the corresponding alcohol. These transformations are crucial for
incorporating this building block into larger molecules.

e Fluoropyridine Ring: The fluorine atom at the 3-position is generally less susceptible to
nucleophilic aromatic substitution compared to fluorine at the 2- or 4-positions. However,
under forcing conditions or with highly activated nucleophiles, substitution may occur. The
pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery

Fluorinated pyridine derivatives are integral components of numerous approved drugs and
clinical candidates.[23] The presence of the fluorine atom in 2-(3-Fluoropyridin-2-YL)acetic
acid can confer several advantageous properties to a drug molecule:
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e Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an
increased half-life of the drug.

» Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological
targets, including hydrogen bonding and dipole-dipole interactions, thereby improving
potency.

o Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity
and pKa, which in turn affects a drug's absorption, distribution, metabolism, and excretion
(ADME) properties.[24][25]

While specific biological activities of 2-(3-Fluoropyridin-2-YL)acetic acid itself are not
extensively documented, it serves as a key intermediate in the synthesis of compounds with
potential therapeutic applications. For instance, related fluorinated pyridylacetic acid derivatives
have been investigated for their biological activities.[2]

Handling and Storage

2-(3-Fluoropyridin-2-YL)acetic acid should be handled in a well-ventilated area, and
appropriate personal protective equipment, including gloves and safety glasses, should be
worn. It is recommended to store the compound in a tightly sealed container in a cool, dry
place.

Conclusion

2-(3-Fluoropyridin-2-YL)acetic acid is a valuable fluorinated building block for medicinal
chemistry and drug discovery. Its unique combination of a pyridine ring, a fluorine atom, and a
carboxylic acid moiety offers a versatile platform for the synthesis of novel therapeutic agents.
A comprehensive understanding of its physicochemical properties, spectroscopic
characteristics, and reactivity is essential for its effective utilization in the design and
development of next-generation pharmaceuticals. Further experimental studies to fully
elucidate its properties and explore its biological activities are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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